Methyl 2-methyl-2-(4-oxocyclohexyl)propanoate

Description

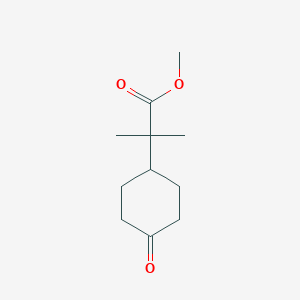

Methyl 2-methyl-2-(4-oxocyclohexyl)propanoate (CAS: 1190073-71-2) is a bicyclic ester with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol . The compound features a 4-oxocyclohexyl group attached to a branched propanoate ester (2-methylpropanoate), creating a sterically hindered structure.

For instance, similar compounds like 2-Methyl-2-[1-(2-methylcyclohexyl)ethoxy]propyl Propanoate (20) were synthesized via cycloalkanol etherification with isobutylene oxide, followed by esterification with propionic anhydride . Purification methods such as silica gel chromatography and bulb-to-bulb distillation are likely employed for this compound as well .

Properties

Molecular Formula |

C11H18O3 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

methyl 2-methyl-2-(4-oxocyclohexyl)propanoate |

InChI |

InChI=1S/C11H18O3/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h8H,4-7H2,1-3H3 |

InChI Key |

XBUKZADHERJSQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CCC(=O)CC1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-2-(4-oxocyclohexyl)propanoate typically involves the reaction of 2-methyl-2-(4-oxocyclohexyl)propanoic acid with methanol in the presence of a catalyst. One common method includes the use of N-ethyl-N,N-diisopropylamine in chlorobenzene and acetonitrile at room temperature . The reaction mixture is then purified using silica gel chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-2-(4-oxocyclohexyl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

Substitution: Acid chlorides or anhydrides can be used for ester substitution reactions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new esters or amides.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-methyl-2-(4-oxocyclohexyl)propanoate has a molecular formula of and a molecular weight of 198.26 g/mol. Its structure features a cyclohexyl ring substituted with a ketone group, contributing to its reactivity and potential applications in synthesis and drug development.

Synthesis Applications

1. Organic Synthesis:

this compound is utilized as an intermediate in organic synthesis. It can undergo various reactions such as esterification, reduction, and condensation to yield more complex molecules. For instance, it has been used in the synthesis of cyclohexane derivatives through reactions involving enolates and other nucleophiles .

Case Study:

A study demonstrated the successful synthesis of various cyclohexyl derivatives using this compound as a key intermediate. The reaction conditions were optimized to achieve high yields, showcasing its utility in producing valuable chemical compounds .

Medicinal Chemistry Applications

2. Drug Development:

The compound exhibits potential as a precursor for pharmaceutical agents due to its structural characteristics that may influence biological activity. Research indicates that modifications of the cyclohexyl moiety can lead to compounds with enhanced pharmacological properties .

Case Study:

In a medicinal chemistry project, derivatives of this compound were synthesized and evaluated for their activity against specific biological targets. The results indicated that certain modifications increased potency and selectivity, suggesting pathways for developing new therapeutic agents .

Material Science Applications

3. Polymer Chemistry:

this compound can be incorporated into polymer matrices to enhance material properties such as flexibility and thermal stability. Its ester functionality allows for copolymerization with other monomers, leading to innovative materials with tailored characteristics .

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | 85 °C |

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(4-oxocyclohexyl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, influencing biological processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares Methyl 2-methyl-2-(4-oxocyclohexyl)propanoate with structurally related esters, emphasizing substituent variations, molecular weights, and functional properties:

Key Differences and Implications

Steric and Electronic Effects

- The 4-oxocyclohexyl group in the target compound introduces a rigid, oxygenated cyclic system, enhancing steric hindrance compared to linear esters like Methyl 2-(4-oxocyclohexyl)acetate . This hindrance may reduce reactivity in nucleophilic substitution but improve stability in high-temperature applications.

- Compounds with pyridinyl or phenyl substituents (e.g., 7b ) exhibit aromaticity, altering electronic properties and expanding utility in drug synthesis or catalysis .

Biological Activity

Methyl 2-methyl-2-(4-oxocyclohexyl)propanoate is an organic compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ester functional group and a cyclohexyl moiety, which contribute to its unique reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 224.3 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several factors:

- Enzyme Interactions : The compound's ester group can undergo hydrolysis, potentially leading to the release of active metabolites that may interact with various enzymes involved in metabolic pathways.

- Structural Rigidity : The cyclohexyl ring provides a rigid structure that may enhance binding affinity to biological targets, influencing enzyme activity and metabolic processes.

In Vitro Studies

Recent studies have evaluated the compound's effects on various cell lines:

- Anticancer Activity : this compound has been tested against several human cancer cell lines, including MCF-7 (breast adenocarcinoma), A375 (melanoma), and HCT116 (colorectal carcinoma). The results indicate significant inhibition of cell proliferation, suggesting potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A375 | 10 | ROS/RNS upregulation |

| HCT116 | 20 | Lipid peroxidation-mediated cell death |

Case Studies

- Study on A375 Cells : In a study examining the effects on A375 melanoma cells, treatment with this compound resulted in a marked increase in reactive oxygen species (ROS), leading to autophagic cell death. This suggests that the compound may exploit oxidative stress pathways to exert its anticancer effects .

- Comparative Analysis : When compared to similar compounds, this compound exhibited enhanced potency against specific cancer cell lines, highlighting its potential as a lead compound in drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2-methyl-2-(4-oxocyclohexyl)propanoate, and how can reaction efficiency be optimized?

- Methodology : The synthesis involves multi-step reactions, including esterification and cyclohexanone derivatization. For example, a related compound (2-Methyl-2-(4-oxocyclohexyl)propanoic acid) is synthesized via nucleophilic substitution, followed by esterification using methanol and acid catalysis . To optimize efficiency:

- Use DIPEA (diisopropylethylamine) as a base to enhance reaction rates.

- Monitor reaction progress via TLC or GC to identify incomplete conversions .

- Purify intermediates via silica gel chromatography (e.g., 0–5% EtOAc in DCM) .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodology :

- Purity : Use HPLC with UV detection (λ = 210–254 nm) and compare retention times against certified reference standards (e.g., EP impurity standards in ) .

- Structural Confirmation :

- NMR : Analyze - and -NMR for characteristic signals (e.g., ester carbonyl at ~170 ppm, cyclohexyl protons at 1.5–2.5 ppm).

- HRMS : Verify molecular ion [M+H] at m/z 198.26 (CHO) .

- InChI Key : Cross-reference with databases (e.g., TWWLPZJSEVDUQX-UHFFFAOYSA-N for the analogous acid) .

Q. What are the recommended storage conditions to prevent ester hydrolysis or degradation?

- Methodology :

- Store under inert gas (N) at –20°C in airtight containers.

- Avoid exposure to moisture and acidic/basic conditions, which accelerate hydrolysis.

- Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodology :

- Replicate Conditions : Compare solvent systems (e.g., acetonitrile vs. CHCl), catalyst loadings, and reaction times across studies .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehydration of the cyclohexanone moiety).

- DoE (Design of Experiments) : Apply factorial designs to optimize parameters (temperature, stoichiometry) and identify critical factors .

Q. What advanced techniques are suitable for studying the compound’s reactivity in medicinal chemistry applications?

- Methodology :

- Ester Hydrolysis : Treat with lipases or alkaline conditions to generate the carboxylic acid derivative, and assess bioactivity (e.g., cyclooxygenase inhibition) .

- Click Chemistry : Functionalize the ketone group via oxime or hydrazone formation for targeted drug delivery .

- DFT Calculations : Model electronic transitions (e.g., ketone n→π) to predict reactivity in nucleophilic additions .

Q. How can impurity profiling be conducted to meet pharmaceutical standards?

- Methodology :

- Forced Degradation : Expose the compound to heat, light, and oxidative stress (HO) to simulate impurities .

- LC-MS/MS : Identify degradation products (e.g., de-esterified acids or cyclohexanol derivatives) using high-resolution mass spectrometry .

- Reference Standards : Compare against EP impurity guidelines (e.g., Imp. K–N in ) .

Q. What safety protocols are critical for handling this compound in lab settings?

- Methodology :

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Engineering Controls : Use fume hoods to limit inhalation exposure (TLV-TWA: <1 ppm).

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Data Contradictions and Validation

Q. How should researchers address discrepancies in spectral data between synthetic batches?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.